Cas no 896376-69-5 (N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide)

N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a structurally complex compound featuring a spirocyclic core integrated with a thiophene sulfonyl moiety and a chlorophenyl acetamide group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of the thiophene sulfonyl group may enhance binding affinity, while the spirocyclic framework could contribute to metabolic stability and selectivity. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for drug discovery. The compound’s unique structure may offer advantages in developing novel enzyme inhibitors or receptor modulators with improved pharmacological profiles.
N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide structure
896376-69-5 structure
Product Name:N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
CAS No:896376-69-5
MF:C19H20ClN3O5S2
MW:469.962201118469
CID:5480449
PubChem ID:22584288
Update Time:2025-05-24

N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS002056399
    • N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
    • 896376-69-5
    • N-(4-chlorophenyl)-2-oxo-2-[4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]acetamide
    • N-(4-chlorophenyl)-2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
    • N-(4-chlorophenyl)-2-oxo-2-[4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]acetamide
    • F2663-0657
    • Inchi: 1S/C19H20ClN3O5S2/c20-14-3-5-15(6-4-14)21-17(24)18(25)22-9-7-19(8-10-22)23(11-12-28-19)30(26,27)16-2-1-13-29-16/h1-6,13H,7-12H2,(H,21,24)
    • InChI Key: IMCXUYKQUCLDRK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C(N1CCC2(CC1)N(CCO2)S(C1=CC=CS1)(=O)=O)=O)=O

Computed Properties

  • Exact Mass: 469.0532908g/mol
  • Monoisotopic Mass: 469.0532908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 759
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 133Ų

N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2663-0657-2μmol
N-(4-chlorophenyl)-2-oxo-2-[4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]acetamide
896376-69-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2663-0657-1mg
N-(4-chlorophenyl)-2-oxo-2-[4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]acetamide
896376-69-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2663-0657-2mg
N-(4-chlorophenyl)-2-oxo-2-[4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]acetamide
896376-69-5 90%+
2mg
$59.0 2023-05-16

Additional information on N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide: A Comprehensive Overview

The compound with CAS No 896376-69-5, known as N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a spiro ring system, a sulfonyl group, and an acetamide moiety. The presence of these functional groups suggests potential applications in drug design and development.

The molecular structure of this compound is particularly intriguing due to its spiro[4.5]decan framework. This spiro system is a type of bicyclic structure where two rings are joined by a single atom, creating a unique spatial arrangement that can influence the molecule's bioavailability and binding affinity. The 1-oxa and 4,8-diaza substituents further enhance the structural complexity, making this compound a valuable subject for studying the relationship between molecular architecture and biological activity.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed advanced synthetic techniques, including multi-component reactions and catalytic processes, to efficiently construct the spiro system. These methods not only improve the yield but also ensure the purity of the final product, which is crucial for subsequent biological evaluations.

In terms of biological activity, N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide has shown promising results in vitro assays. Preliminary data indicate that this compound exhibits potent inhibitory activity against certain enzymes associated with inflammatory diseases and cancer. The sulfonyl group, in particular, has been identified as a key functional group contributing to its enzymatic inhibition properties.

Moreover, computational studies have been conducted to explore the molecular interactions between this compound and its target proteins. These studies utilize molecular docking simulations to predict binding modes and identify critical residues responsible for ligand binding. Such insights are invaluable for guiding further optimization of the compound's structure to enhance its therapeutic potential.

The development of this compound also highlights the importance of interdisciplinary collaboration in modern drug discovery. Chemists, biologists, and computational scientists work together to design molecules with desired pharmacokinetic properties while maintaining high efficacy. This collaborative approach ensures that compounds like N-(4-chlorophenyl)-2-oxo... are not only innovative but also practical for clinical applications.

In conclusion, CAS No 896376-69-5 represents a significant advancement in medicinal chemistry. Its unique structure, promising biological activity, and innovative synthesis methods make it a compelling candidate for further research and development in the pharmaceutical industry.

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